

A Comprehensive Technical Guide to 2,2,2-Trifluoroacetohydrazide

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Compound of Interest

Compound Name: **2,2,2-Trifluoroacetohydrazide**

Cat. No.: **B074482**

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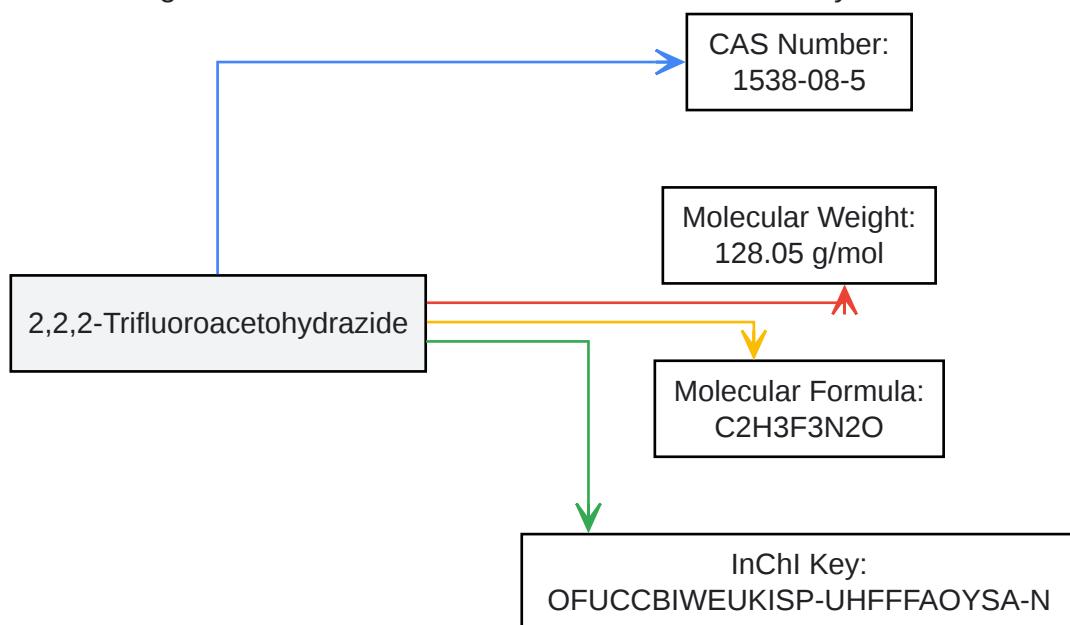
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2,2,2-Trifluoroacetohydrazide**, a critical building block in modern medicinal chemistry and organic synthesis. It covers its fundamental properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Core Compound Identification

2,2,2-Trifluoroacetohydrazide is a fluorinated organic compound valued for its unique combination of a reactive hydrazide group and an electron-withdrawing trifluoromethyl moiety. [1] These features make it an essential precursor for synthesizing a wide range of nitrogen-containing heterocycles.[1]

Figure 1. Core Identifiers for 2,2,2-Trifluoroacetohydrazide

[Click to download full resolution via product page](#)Caption: Core Identifiers for **2,2,2-Trifluoroacetohydrazide**

Physicochemical and Safety Data

Quantitative data regarding the physical and chemical properties of **2,2,2-Trifluoroacetohydrazide** are summarized below. Proper handling and storage are crucial for maintaining its stability and ensuring laboratory safety.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|-----------------------|---|
| CAS Number | 1538-08-5 | [1] [2] [3] [4] |
| Molecular Weight | 128.05 g/mol | [1] [2] [4] |
| Molecular Formula | C2H3F3N2O | [2] [4] |
| Physical Form | Solid | [4] |
| Color | White | [4] |
| Melting Point | 111 °C | [4] |
| Boiling Point | 84-86 °C (at 14 Torr) | [4] |

| Storage Conditions | Sealed in dry, 2-8°C |[\[3\]](#) |

Table 2: GHS Safety Information

| Category | Information | Source(s) |
|------------------|-------------------------------------|---------------------|
| Pictogram | GHS06 (Skull and crossbones) | |
| Signal Word | Danger | [5] |
| Hazard Statement | H301 (Toxic if swallowed) | [5] |

| Precautionary Statements| P264, P270, P301+P310, P321, P330, P405, P501 |[\[5\]](#) |

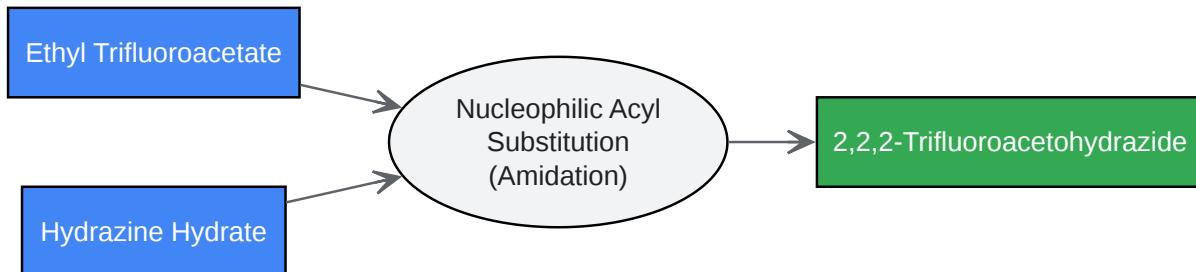
Synthesis and Reactivity

The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent that significantly modulates the reactivity of the hydrazide moiety.[\[1\]](#) This electronic influence is fundamental to its utility in chemical synthesis.

The most common method for synthesizing **2,2,2-Trifluoroacetohydrazide** is through the direct condensation of hydrazine hydrate with ethyl trifluoroacetate.[\[1\]](#) This reaction is a classic

example of nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester.[1]

Figure 2. Primary Synthesis Workflow



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Caption: Primary Synthesis Workflow

This protocol is based on the widely employed method involving the reaction of hydrazine hydrate with ethyl trifluoroacetate.[1]

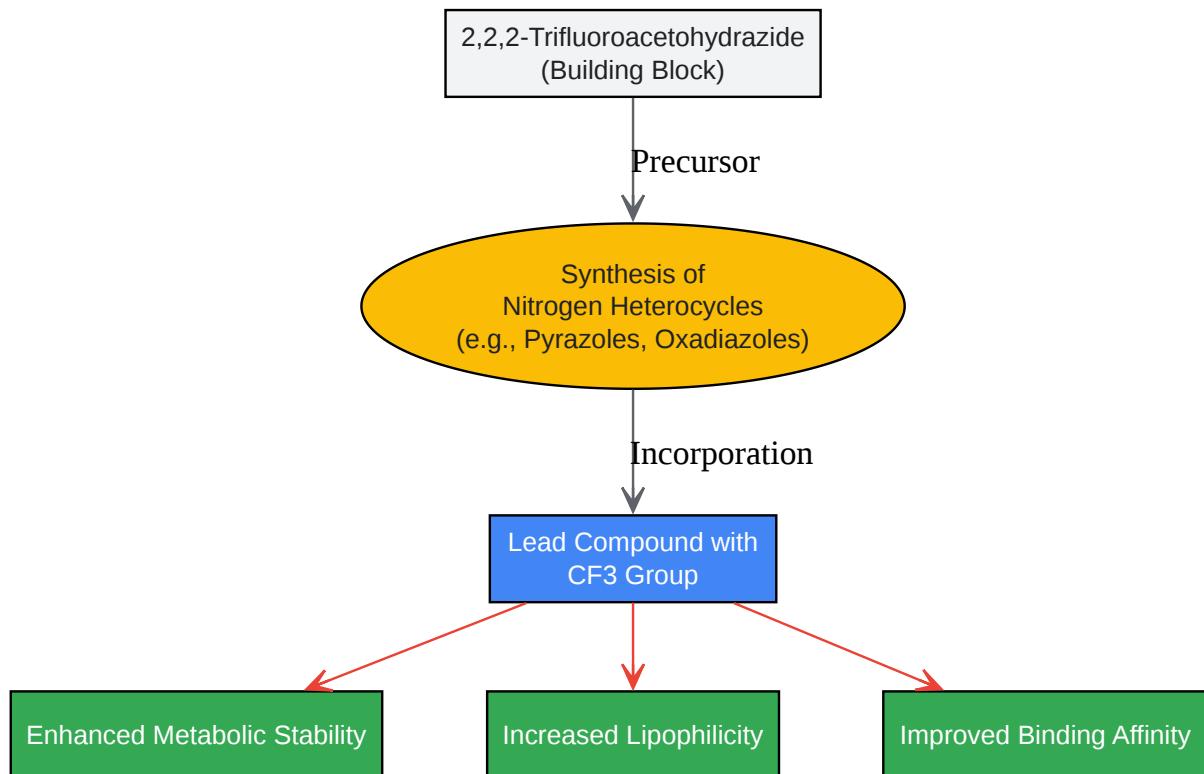
- Reaction Setup: In a suitable reaction vessel, dissolve ethyl trifluoroacetate in an appropriate solvent (e.g., ethanol).
- Nucleophilic Addition: Slowly add hydrazine hydrate to the solution. The reaction is a nucleophilic attack by the hydrazine on the carbonyl carbon of the ethyl trifluoroacetate.
- Reaction Conditions: The mixture is typically stirred at room temperature. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified. An initial purification step may involve phase separation, where an aqueous wash removes water-soluble impurities.[1] The resulting product in the organic phase is separated and can be further purified by recrystallization or distillation to yield pure **2,2,2-Trifluoroacetohydrazide**.[1]

Applications in Drug Discovery and Development

2,2,2-Trifluoroacetohydrazide is a highly versatile building block in medicinal chemistry, primarily due to the strategic advantages conferred by the trifluoromethyl group.[1]

The incorporation of a CF_3 group is a common strategy to improve the pharmacological profile of drug candidates. Using **2,2,2-Trifluoroacetohydrazide** as a precursor allows for the direct integration of this group into target molecules.[1]

Figure 3. Role in Drug Candidate Enhancement



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Caption: Role in Drug Candidate Enhancement

This compound is a key precursor for synthesizing a variety of nitrogen-containing heterocycles, which are privileged scaffolds in many FDA-approved pharmaceuticals.[1] These include:

- 1,3,4-Oxadiazoles
- 1,3,4-Thiadiazoles
- Pyrazoles

Beyond pharmaceuticals, **2,2,2-Trifluoroacetohydrazide** is utilized in the agrochemical industry as a building block for herbicides, fungicides, and insecticides.[6][7] It also finds use in materials science for creating specialty polymers.[7] The hydrazide-hydrazone derivatives have shown potential as antitumor and urease-inhibiting agents in preclinical studies.[1][8]

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